mTOR Inhibitor, WYE-23

Vue d'ensemble

Description

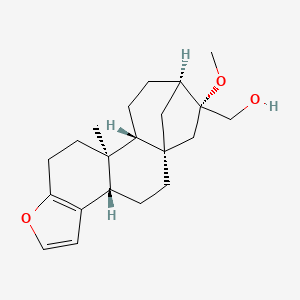

WYE-23 is an inhibitor of the mammalian target of rapamycin (mTOR) with an IC50 value of 0.45 nM . It is selective for mTOR over PI3Kα .

Molecular Structure Analysis

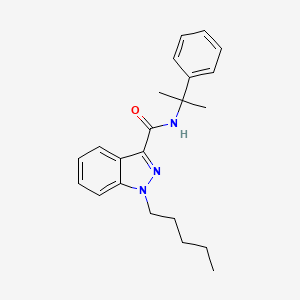

The molecular formula of WYE-23 is C26H32N8O4 and it has a molecular weight of 520.6 . The formal name of WYE-23 is 4-[6- [4-[ [ (cyclopropylamino)carbonyl]amino]phenyl]-4- (4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinecarboxylic acid, methyl ester .Physical And Chemical Properties Analysis

WYE-23 is a cell-permeable pyrazolopyrimidine compound .Applications De Recherche Scientifique

Overcoming Multidrug Resistance (MDR)

WYE-354 has been reported to reverse ABCB1-mediated MDR . The overexpression of the ABCB1 transporter decreases the efficacy of WYE-354, and the resistant WYE-354 can be reversed by an ABCB1 inhibitor at a pharmacologically achievable concentration .

Inhibition of mTORC1 and mTORC2

WYE-354 is a highly potent, ATP-competitive, and specific mTOR kinase inhibitor . It inhibits mTORC1 and mTORC2 in diverse cancer models in vitro and in vivo .

Regulation of AKT by mTORC2

WYE-354 targets P-AKT (S473) and AKT function without significantly reducing the steady-state level of the PI3K/PDK1 activity biomarker P-AKT (T308), highlighting a prominent and direct regulation of AKT by mTORC2 in cancer cells .

Inhibition of Cancer Cell Growth and Survival

Compared with the rapalog temsirolimus/CCI-779, WYE-354 elicits a substantially stronger inhibition of cancer cell growth and survival .

Inhibition of Protein Synthesis and Cell Size

WYE-354 inhibits protein synthesis and reduces cell size .

Inhibition of Bioenergetic Metabolism

WYE-354 inhibits bioenergetic metabolism .

Adaptation to Hypoxia

WYE-354 inhibits the adaptation of cells to hypoxia .

Antitumor Activity

Oral administration of WYE-354 to tumor-bearing mice showed potent single-agent antitumor activity against various types of tumors .

These applications make WYE-354 a potent and profound anticancer agent, providing a strong rationale for its clinical development as a new cancer therapy .

Mécanisme D'action

Target of Action

The primary target of WYE-23 is the mammalian target of rapamycin (mTOR), a serine/threonine kinase . mTOR plays a crucial role in a variety of biological activities, including cellular proliferation, survival, metabolism, autophagy, and immunity . WYE-23 is selective for mTOR over PI3Kα .

Mode of Action

WYE-23 is an ATP-competitive inhibitor of mTOR . It interacts with mTOR by competing with ATP molecules for attaching to the mTOR kinase domain . This interaction inhibits the activity of mTOR, thereby affecting the PI3K-Akt-mTOR signaling pathway .

Biochemical Pathways

The PI3K-Akt-mTOR signaling pathway is significantly regulated by WYE-23 . Abnormal activation of this pathway can promote transformation by creating a cellular environment conducive to it . By inhibiting mTOR, WYE-23 can suppress this abnormal activation, thereby affecting downstream effects such as cellular proliferation, survival, and metabolism .

Pharmacokinetics

As an atp-competitive inhibitor, wye-23 likely has good bioavailability due to its ability to compete with atp for binding to the mtor kinase domain .

Result of Action

WYE-23 has been shown to have antitumor activity . It inhibits cell growth in LNCaP cells . The inhibition of mTOR activity by WYE-23 leads to a reduction in cancer cell growth . Furthermore, WYE-23 has been shown to have a potent anti-proliferative activity against a variety of tumor cell lines .

Action Environment

The action, efficacy, and stability of WYE-23 can be influenced by various environmental factors. For instance, genetic mutations and amplifications related to the PI3K-Akt-mTOR signaling pathway can affect the efficacy of WYE-23 . Additionally, lifestyle factors such as smoking, which can enhance DNA damage, may also influence the action of WYE-23 .

Orientations Futures

MTOR inhibitors, including WYE-23, are being investigated for their potential in treating various human cancers, especially those with elevated mTOR signaling due to genetic or metabolic disorders . The development of mTOR inhibitors has undergone several generations, and new types of mTOR inhibitors are being explored .

Propriétés

IUPAC Name |

methyl 4-[6-[4-(cyclopropylcarbamoylamino)phenyl]-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N8O4/c1-37-26(36)33-10-8-20(9-11-33)34-24-21(16-27-34)23(32-12-14-38-15-13-32)30-22(31-24)17-2-4-18(5-3-17)28-25(35)29-19-6-7-19/h2-5,16,19-20H,6-15H2,1H3,(H2,28,29,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQNFBVOZVJAWSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)N2C3=C(C=N2)C(=NC(=N3)C4=CC=C(C=C4)NC(=O)NC5CC5)N6CCOCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclopropa[cd]pentalene, 1,2-dichloro-1,2,2a,2b,4a,4b-hexahydro-, (1-alpha-,2-ba-,2a-ba-,2b-ba-,4a-b](/img/no-structure.png)

![1-[2-[Tert-butyl(dimethyl)silyl]-3-hydroxyphenyl]propan-1-one](/img/structure/B593684.png)

![N-[[1-[(4-fluorophenyl)methyl]-1H-indol-3-yl]carbonyl]-L-valine,methylester](/img/structure/B593691.png)

![ethyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B593699.png)

![Acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-4-[(3',6'-diacetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]anilino]acetate](/img/structure/B593704.png)

![Pentakisammonium 2,2'-{[2-(2-{2-[bis(carboxylatomethyl)amino]-5-(2,7-dichloro-6-oxido-3-oxo-3H-xanthen-9-yl)phenoxy}ethoxy)-4-methylphenyl]azanediyl}diacetate](/img/structure/B593705.png)